

# Aprinocarsen Sodium: A Technical Guide to a Pioneering Antisense Oligonucleotide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Aprinocarsen sodium**, also known as ISIS 3521, LY900003, and Affinitak, is a synthetic, 20-base phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC- $\alpha$ ). As a pioneering agent in the field of antisense therapeutics, aprinocarsen has been the subject of extensive preclinical and clinical investigation for various oncological indications. This technical guide provides a comprehensive overview of aprinocarsen's structure, mechanism of action, and key experimental data, intended to serve as a valuable resource for researchers and drug development professionals.

#### **Core Molecular Structure and Properties**

Aprinocarsen is a 20-mer phosphorothioate-modified antisense oligonucleotide. The phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in vivo stability.

Nucleotide Sequence:

The specific nucleotide sequence of aprinocarsen is:

d(P-thio)(G-T-T-C-T-C-G-C-T-G-A-G-T-T-C-A)



This sequence is complementary to a 20-nucleotide region within the 3'-untranslated region (3'-UTR) of the human PKC- $\alpha$  messenger RNA (mRNA).

| Property            | Description                                                  |
|---------------------|--------------------------------------------------------------|
| Chemical Name       | Aprinocarsen Sodium                                          |
| Synonyms            | ISIS 3521, LY900003, Affinitak                               |
| Molecular Formula   | C196H230N68Na19O105P19S19[1]                                 |
| Molecular Weight    | 6852.85 g/mol [1]                                            |
| Chemical Structure  | 20-base phosphorothioate deoxyribonucleotide                 |
| Target              | Protein Kinase C-alpha (PKC-α) mRNA                          |
| Mechanism of Action | Antisense-mediated degradation of target mRNA via RNase H[2] |

## Mechanism of Action: Targeting the PKC-α Signaling Pathway

Aprinocarsen functions through an antisense mechanism to specifically downregulate the production of PKC-α, a key enzyme in cellular signal transduction pathways implicated in cell proliferation, differentiation, and apoptosis.

The process begins with the hybridization of aprinocarsen to its complementary sequence in the 3'-UTR of the PKC- $\alpha$  mRNA. This binding event creates a DNA-RNA heteroduplex, which is a substrate for the ubiquitous enzyme Ribonuclease H (RNase H). RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the PKC- $\alpha$  mRNA. The intact aprinocarsen molecule is then released and can bind to another target mRNA molecule, allowing for catalytic degradation of multiple mRNA targets. The reduction in PKC- $\alpha$  mRNA levels results in decreased synthesis of the PKC- $\alpha$  protein, thereby inhibiting its downstream signaling pathways.

// Nodes extracellular\_signal [label="Extracellular Signal\n(e.g., Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Phospholipase C\n(PLC)",



fillcolor="#F1F3F4", fontcolor="#202124"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="Diacylglycerol\n(DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="Inositol Trisphosphate\n(IP3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc\_alpha [label="PKC- $\alpha$ ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; differentiation [label="Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; aprinocarsen [label="Aprinocarsen", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pkc\_alpha\_mrna [label="PKC- $\alpha$  mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; rnase\_h [label="RNase H", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="mRNA Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges extracellular\_signal -> receptor [color="#5F6368"]; receptor -> plc [color="#5F6368"]; plc -> pip2 [label="hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pip2 -> dag [color="#5F6368"]; pip2 -> ip3 [color="#5F6368"]; ip3 -> ca2 [label="releases", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; dag -> pkc\_alpha [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; ca2 -> pkc\_alpha [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; downstream -> downstream [color="#5F6368"]; downstream -> survival [color="#5F6368"]; downstream -> proliferation [color="#5F6368"]; aprinocarsen -> pkc\_alpha\_mrna [label="binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pkc\_alpha\_mrna -> rnase\_h [label="recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; rnase\_h -> degradation [label="mediates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; }

Caption: Mechanism of Action of Aprinocarsen.

# Preclinical Data In Vitro Activity

Aprinocarsen has demonstrated potent and sequence-specific inhibition of PKC- $\alpha$  expression in various human cancer cell lines.



| Cell Line | Cancer Type          | Outcome                                         | IC50         | Reference |
|-----------|----------------------|-------------------------------------------------|--------------|-----------|
| T-24      | Bladder<br>Carcinoma | Dose-dependent inhibition of PKC-α mRNA         | 50-100 nM    | [1]       |
| A549      | Lung Carcinoma       | Inhibition of PKC-α mRNA and protein expression | Not Reported | [2]       |
| U-87      | Glioblastoma         | Inhibition of cell growth                       | Not Reported | [2]       |

### **In Vivo Activity**

In vivo studies in xenograft models have shown the anti-tumor activity of aprinocarsen.

| Xenograft<br>Model       | Cancer Type          | Treatment                     | Outcome                                                                       | Reference |
|--------------------------|----------------------|-------------------------------|-------------------------------------------------------------------------------|-----------|
| T-24                     | Bladder<br>Carcinoma | Intravenous<br>administration | Dose-dependent<br>tumor growth<br>inhibition (ID50:<br>0.06-0.6<br>mg/kg/day) | [1]       |
| A549                     | Lung Carcinoma       | Intravenous<br>administration | Dose-dependent<br>tumor growth<br>inhibition (ID50:<br>0.06-0.6<br>mg/kg/day) | [1]       |
| Colo 205 Colon Carcinoma |                      | Intravenous<br>administration | Dose-dependent<br>tumor growth<br>inhibition (ID50:<br>0.06-0.6<br>mg/kg/day) | [1]       |



## **Clinical Development and Data**

Aprinocarsen has been evaluated in multiple clinical trials across a range of solid tumors.

#### **Phase I Clinical Trials**

Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of aprinocarsen.

| Study                                                | Patient<br>Population              | Dosing<br>Regimen                                            | MTD           | Key<br>Toxicities                                                                                                     | Reference |
|------------------------------------------------------|------------------------------------|--------------------------------------------------------------|---------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Advani et al.,<br>2005                               | Advanced<br>solid tumors<br>(n=14) | 6, 12, 18, 24<br>mg/kg as a<br>24-hour<br>weekly<br>infusion | 24 mg/kg      | Neutropenia, fever, hemorrhage, nausea, chills, effects on coagulation (increased aPTT) and complement activation.[3] | [3][4]    |
| Nemunaitis et<br>al., 1999 &<br>Yuen et al.,<br>1999 | Not specified                      | 21-day<br>continuous<br>infusion                             | Not specified | Mild and reversible toxicities.[2]                                                                                    | [2]       |

### **Phase II Clinical Trials**

Phase II trials evaluated the efficacy and safety of aprinocarsen, often in combination with standard chemotherapy.



| Indicati<br>on                                               | Treatme<br>nt<br>Regime<br>n                                                                   | Number<br>of<br>Patients | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR)      | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Grade<br>3/4<br>Toxicitie<br>s                                            | Referen<br>ce |
|--------------------------------------------------------------|------------------------------------------------------------------------------------------------|--------------------------|--------------------------------------------------|------------------------------------------|---------------------------------------|----------------------------------------------------------------------------------|---------------|
| Advance<br>d Non-<br>Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Aprinocar<br>sen (2<br>mg/kg/da<br>y for 14<br>days) +<br>Gemcitab<br>ine +<br>Carbopla<br>tin | 36                       | 25%<br>(Partial<br>Respons<br>e)                 | 5.7<br>months<br>(95% CI:<br>3.2-7.1)    | 8.3<br>months                         | Thrombo cytopenia (78%), Neutrope nia (50%).[5]                                  | [5][6]        |
| Advance<br>d/Metast<br>atic<br>NSCLC                         | Aprinocar<br>sen (2<br>mg/kg/da<br>y for 14<br>days) +<br>Gemcitab<br>ine +<br>Cisplatin       | 18                       | 16.7% (experim ental arm) vs 44.4% (control arm) | Not<br>Reported                          | Not<br>Reported                       | Higher incidence of thromboc ytopenia in the experime ntal arm (87.5% vs 33.3%). | [7]           |
| Recurren<br>t High-<br>Grade<br>Gliomas                      | Aprinocar<br>sen (2.0<br>mg/kg/da<br>y for 21<br>days)                                         | 21                       | No tumor<br>response<br>s                        | 36 days                                  | 3.4<br>months                         | Thrombo cytopenia (3 patients), Grade 4 AST (1 patient).                         | [2]           |



# Experimental Protocols Preclinical In Vitro Assay for PKC-α mRNA Inhibition (General Methodology)

- Cell Culture: Human cancer cell lines (e.g., T-24, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
- Oligonucleotide Treatment: Cells are seeded in multi-well plates and allowed to adhere.
   Aprinocarsen is then introduced into the culture medium at various concentrations. A control oligonucleotide with a scrambled sequence is used to assess sequence specificity.
- RNA Extraction and Analysis: After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells using standard methods (e.g., TRIzol reagent). The levels of PKC-α mRNA are then quantified using techniques such as Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).
- Protein Analysis: To confirm the downstream effect of mRNA reduction, protein levels of PKC- $\alpha$  are measured by Western blotting using a specific anti-PKC- $\alpha$  antibody.

// Nodes cell\_culture [label="Cell Culture\n(e.g., T-24, A549)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Aprinocarsen Treatment\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Control Oligonucleotide\n(scrambled sequence)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubation\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; rna\_extraction [label="RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; protein\_lysis [label="Protein Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; q\_pcr [label="qRT-PCR for\nPKC- $\alpha$  mRNA", fillcolor="#34A853", fontcolor="#FFFFF"]; western\_blot [label="Western Blot for\nPKC- $\alpha$  Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; data\_analysis [label="Data Analysis\n(IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cell\_culture -> treatment [color="#5F6368"]; cell\_culture -> control [color="#5F6368"]; treatment -> incubation [color="#5F6368"]; control -> incubation [color="#5F6368"]; incubation -> rna\_extraction [color="#5F6368"]; incubation -> protein\_lysis [color="#5F6368"];



rna\_extraction -> q\_pcr [color="#5F6368"]; protein\_lysis -> western\_blot [color="#5F6368"]; q\_pcr -> data\_analysis [color="#5F6368"]; western\_blot -> data\_analysis [color="#5F6368"]; }

Caption: In Vitro Experimental Workflow.

# Clinical Trial Protocol for Advanced Solid Tumors (Phase I - General Methodology)

- Patient Selection: Patients with histologically confirmed advanced or metastatic solid tumors refractory to standard therapies are enrolled. Key eligibility criteria typically include adequate organ function (hematological, renal, and hepatic) and a specified performance status (e.g., ECOG ≤ 2).
- Study Design: A dose-escalation study design (e.g., 3+3 design) is employed to determine the MTD. Cohorts of patients receive escalating doses of aprinocarsen.
- Drug Administration: Aprinocarsen is administered as a continuous intravenous infusion over a specified period (e.g., 24 hours weekly or 21-day continuous infusion).
- Toxicity and Safety Monitoring: Patients are closely monitored for adverse events, which are
  graded according to the National Cancer Institute's Common Terminology Criteria for
  Adverse Events (CTCAE). Monitoring includes regular physical examinations, vital signs,
  and laboratory tests (complete blood count, chemistry panel, coagulation profiles).
- Pharmacokinetic Analysis: Blood samples are collected at predefined time points to determine the pharmacokinetic profile of aprinocarsen, including parameters like Cmax, Tmax, and half-life.
- Response Evaluation: Tumor response is assessed periodically (e.g., every 2 cycles) using imaging techniques such as CT or MRI, with response defined by standardized criteria (e.g., RECIST).

// Nodes patient\_screening [label="Patient Screening\n(Eligibility Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; enrollment [label="Patient Enrollment", fillcolor="#F1F3F4", fontcolor="#202124"]; dose\_escalation [label="Dose Escalation Cohorts\n(e.g., 3+3 design)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug\_admin [label="Aprinocarsen Administration\n(Intravenous Infusion)", fillcolor="#4285F4", fontcolor="#FFFFFF"];



safety\_monitoring [label="Safety Monitoring\n(Adverse Events, Labs)", fillcolor="#FBBC05", fontcolor="#202124"]; pk\_analysis [label="Pharmacokinetic Analysis\n(Blood Sampling)", fillcolor="#FBBC05", fontcolor="#202124"]; response\_eval [label="Tumor Response Evaluation\n(Imaging, RECIST)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mtd\_determination [label="MTD Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges patient\_screening -> enrollment [color="#5F6368"]; enrollment -> dose\_escalation [color="#5F6368"]; dose\_escalation -> drug\_admin [color="#5F6368"]; drug\_admin -> safety\_monitoring [color="#5F6368"]; drug\_admin -> pk\_analysis [color="#5F6368"]; safety\_monitoring -> mtd\_determination [color="#5F6368"]; drug\_admin -> response\_eval [color="#5F6368"]; }

Caption: Phase I Clinical Trial Workflow.

#### Conclusion

Aprinocarsen sodium represents a significant milestone in the development of antisense oligonucleotide therapeutics. Its well-defined structure and mechanism of action, coupled with a substantial body of preclinical and clinical data, provide a solid foundation for understanding its therapeutic potential and limitations. While clinical efficacy in later-phase trials was not sufficient to lead to regulatory approval for the indications studied, the insights gained from the development of aprinocarsen have been invaluable to the advancement of the field of RNA-targeted therapies. This technical guide serves as a comprehensive repository of this knowledge for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and toxicity of the antisense oligonucleotide aprinocarsen directed against protein kinase  $C-\alpha$  delivered as a 21-day continuous intravenous infusion in patients with recurrent



high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I trial of aprinocarsen (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II study of PKC-alpha antisense oligonucleotide aprinocarsen in combination with gemcitabine and carboplatin in patients with advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprinocarsen Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Randomized phase II evaluation of aprinocarsen in combination with gemcitabine and cisplatin for patients with advanced/metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aprinocarsen Sodium: A Technical Guide to a Pioneering Antisense Oligonucleotide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191323#aprinocarsen-sodium-antisense-oligonucleotide-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com